2-Chloro-1-(2,5-difluorophenyl)propan-1-one
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Overview
Description
2-Chloro-1-(2,5-difluorophenyl)propan-1-one is an organic compound with the molecular formula C9H7ClF2O It is a derivative of propanone, where the hydrogen atoms on the phenyl ring are substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-difluorophenyl)propan-1-one typically involves the chlorination of 1-(2,5-difluorophenyl)propan-1-one. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and temperature control.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,5-difluorophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like ammonia (NH3) or primary amines (RNH2) under basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of amides or ethers.
Reduction: Formation of 2-chloro-1-(2,5-difluorophenyl)propan-1-ol.
Oxidation: Formation of 2-chloro-1-(2,5-difluorophenyl)propanoic acid.
Scientific Research Applications
2-Chloro-1-(2,5-difluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis
Properties
Molecular Formula |
C9H7ClF2O |
---|---|
Molecular Weight |
204.60 g/mol |
IUPAC Name |
2-chloro-1-(2,5-difluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7ClF2O/c1-5(10)9(13)7-4-6(11)2-3-8(7)12/h2-5H,1H3 |
InChI Key |
QGDIWNINYZREAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)F)F)Cl |
Origin of Product |
United States |
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